N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide
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Overview
Description
Scientific Research Applications
Cognitive Enhancement and Receptor Antagonism
Compounds like SB-399885 have been studied for their affinity towards human recombinant and native receptors, displaying potent competitive antagonism. Such compounds have shown significant cognitive enhancing properties in aged rat models, suggesting their potential therapeutic utility in disorders characterized by cognitive deficits, including Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer and Antiviral Activities
Derivatives of sulfonamide have been synthesized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The structural modification of these compounds, aiming at enhancing their biological activities, indicates the versatility of sulfonamides in drug development (Küçükgüzel et al., 2013).
Chemical Synthesis and Molecular Structure
Research has also been directed towards the synthesis and characterization of sulfonamide derivatives, highlighting their importance in chemical synthesis. For example, studies on the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides demonstrate the chemical reactivity and potential applications of these compounds in developing new materials or chemical intermediates (Miura et al., 1998).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have shown significant inhibitory effects against various enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes. This enzyme inhibition suggests their potential in treating diseases by targeting specific biochemical pathways (Gul et al., 2016).
Antimicrobial and Antitumor Evaluations
Another area of application is in the development of compounds with antimicrobial and antitumor activities. Research on sulfonamide derivatives has led to the identification of compounds with promising in vitro activities against various microbial strains and tumor cell lines, indicating their potential as therapeutic agents (Kumar et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVAOVACSCGTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide |
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